4-Iodo-2-isobutoxybenzoic acid

Beschreibung

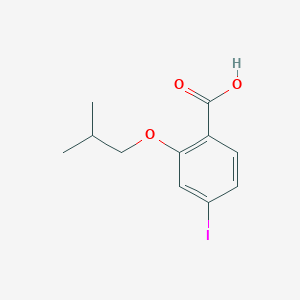

4-Iodo-2-isobutoxybenzoic acid is an iodinated benzoic acid derivative with the molecular formula C₁₁H₁₃IO₃. Its structure features a carboxylic acid group at position 1, an isobutoxy (–OCH₂C(CH₃)₂) substituent at position 2, and an iodine atom at position 4 on the benzene ring. This compound is of interest in organic synthesis and pharmaceutical research due to the combined electronic effects of iodine (electron-withdrawing) and the isobutoxy group (electron-donating).

Eigenschaften

IUPAC Name |

4-iodo-2-(2-methylpropoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO3/c1-7(2)6-15-10-5-8(12)3-4-9(10)11(13)14/h3-5,7H,6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYTZTPPJYTYQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC(=C1)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-isobutoxybenzoic acid can be achieved through several synthetic routes. One common method involves the iodination of 2-isobutoxybenzoic acid. This process typically uses iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Iodo-2-isobutoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the iodine atom to a less oxidized state, such as forming iodide.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.

Major Products:

Oxidation: Products include carboxylic acids and ketones.

Reduction: Products include iodide derivatives.

Substitution: Products vary depending on the nucleophile used, such as azides or thiols.

Wissenschaftliche Forschungsanwendungen

4-Iodo-2-isobutoxybenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-Iodo-2-isobutoxybenzoic acid involves its interaction with specific molecular targets and pathways. The iodine atom and isobutoxy group play crucial roles in its reactivity and binding affinity. The compound may exert its effects through the modulation of enzyme activity, disruption of cellular processes, or interaction with nucleic acids.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 4-Iodo-2-isobutoxybenzoic acid with structurally related iodinated aromatic compounds and benzoic acid derivatives.

*Estimated based on substituent effects.

Structural and Electronic Comparisons

- Iodine Position and Electronic Effects: The iodine atom in this compound (position 4) exerts an electron-withdrawing inductive effect, increasing the acidity of the carboxylic acid group compared to non-iodinated analogs. This effect is similar to 2-Hydroxy-4-iodobenzoic acid, where the iodine enhances acidity (pKa ~2.1–2.5) . However, the isobutoxy group at position 2 donates electrons via resonance, partially counteracting the iodine’s effect, leading to a slightly higher estimated pKa (~2.5–3.5).

- Steric and Solubility Considerations : The bulky isobutoxy group likely reduces solubility in polar solvents compared to 2-Hydroxy-4-iodobenzoic acid, which has a hydroxyl group capable of hydrogen bonding . In contrast, 4-Iodoanisole, with a smaller methoxy group, has a lower melting point (48–51°C) , suggesting that bulkier substituents may increase melting points due to reduced molecular mobility.

Research Findings and Data Gaps

- Synthetic Utility : Iodinated benzoic acids are frequently used in drug synthesis. For example, the iodine in this compound could be replaced via palladium-catalyzed reactions to generate diverse derivatives.

- Experimental studies are needed to confirm estimated values.

Q & A

Q. What are the standard laboratory synthesis protocols for 4-Iodo-2-isobutoxybenzoic acid, and how are yields optimized?

- Methodological Answer : Synthesis typically involves a multi-step process:

Iodination : Electrophilic substitution on 2-isobutoxybenzoic acid using iodine and oxidizing agents (e.g., Oxone or HIO₃).

Purification : Recrystallization from ethanol/water mixtures to isolate the iodinated product.

Etherification : Confirmation of the isobutoxy group via alkylation of the phenolic precursor.

- Optimization Strategies :

- Temperature control (0–5°C during iodination minimizes side reactions).

- Use of polar aprotic solvents (e.g., DMF) enhances reaction homogeneity.

- Yield Data :

| Step | Reagents | Yield (%) | Reference |

|---|---|---|---|

| Iodination | I₂, Oxone, H₂SO₄ | 65–75 | |

| Purification | Ethanol/H₂O | 85–90 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, isobutoxy -OCH₂ at δ 3.5–4.0 ppm).

- FT-IR : Validates carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether linkages (C-O-C ~1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Ensures molecular ion alignment with theoretical mass (e.g., [M+H]⁺ at m/z 320.96).

- X-ray Crystallography : Resolves structural ambiguities in crystalline form .

Q. How can solubility challenges of this compound in organic solvents be addressed?

- Methodological Answer :

- Co-solvent Systems : Use DMSO/THF (1:4) to enhance dissolution for reactions.

- Derivatization : Convert to methyl esters or sodium salts for improved aqueous solubility.

- Temperature Modulation : Heating to 40–50°C in DMF or dichloromethane increases solubility without decomposition .

Advanced Research Questions

Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electron-transfer behavior.

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways.

- Case Study : DFT studies on analogous iodoarenes show C-I bond dissociation energies correlate with catalytic turnover in Suzuki-Miyaura couplings .

Q. How can contradictions in kinetic data for iodobenzoatе-mediated oxidations be resolved?

- Methodological Answer :

- Rate-Law Analysis : Compare pseudo-first-order kinetics under varying substrate concentrations.

- Isotopic Labeling : Use ¹⁸O tracing to distinguish between radical vs. ionic mechanisms.

- Controlled Variable Testing : Isolate solvent polarity effects (e.g., compare DMSO vs. THF).

- Example : Discrepancies in oxidation rates (e.g., 2.5 vs. 4.1 × 10⁻³ s⁻¹) may arise from competing pathways resolved via Eyring plot analysis .

Q. What strategies validate the role of this compound as a directing group in C-H activation?

- Methodological Answer :

- Competitive Inhibition Studies : Introduce alternative directing groups (e.g., pyridine) to assess selectivity.

- Kinetic Isotope Effect (KIE) : Measure kH/kD ratios to confirm C-H cleavage as the rate-determining step.

- XAS/XPS Analysis : Probe iodine oxidation states during catalysis to identify active intermediates.

- Data Table :

| Substrate | KIE (kH/kD) | Catalytic Efficiency (%) |

|---|---|---|

| Parent Compound | 2.8 | 72 |

| Pyridine Analog | 1.1 | 15 |

| Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.